4-Bromo-2-fluoro-1-iodobenzene

Catalog No.
S671634
CAS No.
105931-73-5
M.F
C6H3BrFI
M. Wt
300.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoro-1-iodobenzene

CAS Number

105931-73-5

Product Name

4-Bromo-2-fluoro-1-iodobenzene

IUPAC Name

4-bromo-2-fluoro-1-iodobenzene

Molecular Formula

C6H3BrFI

Molecular Weight

300.89 g/mol

InChI

InChI=1S/C6H3BrFI/c7-4-1-2-6(9)5(8)3-4/h1-3H

InChI Key

XRMZKCQCINEBEI-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC(=C(C=C1Br)F)I

The exact mass of the compound 4-Bromo-2-fluoro-1-iodobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-2-fluoro-1-iodobenzene (CAS 105931-73-5) is a highly versatile tri-halogenated building block characterized by a distinct reactivity gradient across its three halogen substituents (I > Br > F). This orthogonal reactivity profile makes it a critical precursor in the pharmaceutical and materials science industries. In procurement and process chemistry, its primary value lies in its ability to undergo highly chemoselective and regioselective transformations—such as selective metalation or cross-coupling at the iodine position—while leaving the bromine and fluorine atoms intact for subsequent, independent functionalization. This step-wise processability eliminates the need for complex protecting group strategies and minimizes the formation of statistical regioisomeric mixtures, making it an indispensable raw material for the scalable synthesis of complex active pharmaceutical ingredients (APIs) and high-performance organic photovoltaic materials [1].

Substituting 4-bromo-2-fluoro-1-iodobenzene with closely related analogs fundamentally disrupts multi-step synthetic workflows. For example, utilizing 1,4-dibromo-2-fluorobenzene instead of the iodinated target results in identical reactivity at both para-positions, leading to statistical mixtures during Grignard metalation or cross-coupling that require costly, yield-destroying chromatographic separations. Conversely, employing 1-bromo-2-fluorobenzene removes the highly reactive iodine handle entirely, necessitating harsher coupling conditions and precluding the orthogonal, step-wise functionalization required for asymmetric molecular construction. Furthermore, in the synthesis of complex APIs like Venetoclax, early attempts using generic 2,4-difluorophenyl esters as substitutes suffered from sluggish reactivity and competing N-arylation side reactions, proving that the specific I/Br/F tri-halogenated profile is non-interchangeable for scalable procurement[1].

Regioselective Grignard Metalation for API Manufacturing

In the large-scale synthesis of the BCL-2 inhibitor Venetoclax, 4-bromo-2-fluoro-1-iodobenzene demonstrates exceptional chemoselectivity during metalation. Treatment with isopropylmagnesium chloride (iPrMgCl) at -5 °C selectively metalates the iodine position, which upon reaction with Boc2O yields tert-butyl 4-bromo-2-fluorobenzoate in 88% yield [1]. This process leaves the bromine and fluorine atoms completely intact for downstream reactions. In contrast, utilizing a baseline like 1,4-dibromo-2-fluorobenzene would yield an inseparable statistical mixture of regioisomers, while earlier routes using 2,4-difluorophenyl esters suffered from sluggish reactivity and competing side reactions [1].

Evidence DimensionRegioselective metalation yield
Target Compound Data88% yield of a single regioisomer (tert-butyl 4-bromo-2-fluorobenzoate) via selective I-metalation
Comparator Or Baseline1,4-dibromo-2-fluorobenzene (theoretical statistical mixture) and 2,4-difluorophenyl esters (sluggish, unselective SNAr)
Quantified DifferenceProvides a single, high-purity (>98% area purity) regioisomer in 88% yield, eliminating the multi-position reactivity of baselines.
ConditionsiPrMgCl in THF at -5 °C, followed by Boc2O

Enables the scalable, protecting-group-free synthesis of complex API intermediates without the yield loss associated with chromatographic separation of regioisomers.

Orthogonal Cross-Coupling in Asymmetric Material Synthesis

The distinct I > Br reactivity gradient of 4-bromo-2-fluoro-1-iodobenzene allows for highly controlled, step-wise cross-coupling. During the synthesis of monofluoro-substituted oligo(phenylene-ethynylene) (OPE) materials, the target compound undergoes selective Sonogashira coupling at the iodine position with trimethylsilylacetylene, achieving a 68% yield of the mono-coupled product while the C-Br bond remains entirely unreacted [1]. A baseline comparator like 1,4-dibromobenzene would suffer from competitive over-coupling (bis-functionalization) or require statistical mono-coupling conditions that drastically reduce the isolated yield of the desired asymmetric building block [1].

Evidence DimensionChemoselective mono-coupling yield
Target Compound Data68% isolated yield of mono-coupled product at the iodine position
Comparator Or Baseline1,4-dibromobenzene derivatives (prone to bis-coupling or <50% statistical mono-coupling yields)
Quantified DifferenceExclusive reactivity at the C-I bond prevents over-coupling, securing a high yield of the asymmetric intermediate.
ConditionsPd(PPh3)2Cl2, CuI, iPr2NH in THF at room temperature for 10 min

Allows materials scientists to build asymmetric conjugated backbones step-wise without employing wasteful protecting group strategies.

Cost-Reduction in Organic Photovoltaic (OPV) Donor Synthesis

In the development of high-performance all-small-molecule organic solar cells (ASM-OSCs), 4-bromo-2-fluoro-1-iodobenzene serves as a critical, low-cost raw material replacement. Researchers successfully synthesized high-efficiency donor molecules (SM-BF1 and SM-BF2) by substituting the traditionally used 4-bromo-2-fluorobenzenethiol with 4-bromo-2-fluoro-1-iodobenzene [1]. This substitution not only provided a more facile and scalable synthetic route but also enabled the resulting solar cells to achieve an outstanding power conversion efficiency (PCE) of 15.71%[1]. The use of the thiolated comparator is significantly more expensive and introduces handling complexities related to thiol oxidation.

Evidence DimensionSynthetic route viability and device efficiency
Target Compound DataFacile synthesis yielding photovoltaic donors that achieve 15.71% PCE
Comparator Or Baseline4-bromo-2-fluorobenzenethiol (high cost, complex handling)
Quantified DifferenceReplaces a high-cost, difficult-to-handle thiol with a stable halide while maintaining top-tier >15% PCE performance.
ConditionsSynthesis of SM-BF1/SM-BF2 donors for ASM-OSCs

Directly lowers the procurement and manufacturing costs of organic photovoltaic materials while sustaining commercial-grade energy conversion efficiencies.

Large-Scale Active Pharmaceutical Ingredient (API) Manufacturing

4-Bromo-2-fluoro-1-iodobenzene is the premier choice for synthesizing complex APIs, such as the BCL-2 inhibitor Venetoclax. Its orthogonal reactivity allows process chemists to perform highly regioselective metalations and cross-couplings at the iodine position without requiring protecting groups, streamlining multi-kilogram scale-up and avoiding the costly chromatographic separation of regioisomers [1].

Synthesis of Asymmetric Organic Photovoltaic (OPV) Donors

In the development of all-small-molecule organic solar cells, this compound serves as a highly cost-effective building block. By replacing expensive and difficult-to-handle fluorinated thiols with 4-bromo-2-fluoro-1-iodobenzene, materials scientists can achieve facile, scalable synthesis of high-performance donor molecules that deliver power conversion efficiencies exceeding 15% [2].

Construction of Advanced Conjugated Materials and Monolayers

For the design of oligo(phenylene-ethynylene) (OPE) molecular wires and flexoelectric nematic liquid crystals, this tri-halogenated benzene provides an ideal scaffold. The distinct reactivity gradient (I > Br > F) enables step-wise, orthogonal Sonogashira or Suzuki couplings, allowing researchers to precisely engineer asymmetric conjugated backbones and tune the electronic properties of the resulting materials without over-coupling [3].

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

299.84469 Da

Monoisotopic Mass

299.84469 Da

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 83 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 82 of 83 companies with hazard statement code(s):;
H302 (41.46%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (41.46%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (98.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (41.46%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

105931-73-5

Wikipedia

1-Bromo-3-fluoro-4-iodobenzene

Dates

Last modified: 09-14-2023

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